1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757540
InChI: InChI=1S/C22H20FN3O/c1-13-16(15-4-2-3-5-19(15)24-13)11-22(27)26-9-8-21-18(12-26)17-10-14(23)6-7-20(17)25-21/h2-7,10,24-25H,8-9,11-12H2,1H3
SMILES:
Molecular Formula: C22H20FN3O
Molecular Weight: 361.4 g/mol

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

CAS No.:

Cat. No.: VC14757540

Molecular Formula: C22H20FN3O

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone -

Specification

Molecular Formula C22H20FN3O
Molecular Weight 361.4 g/mol
IUPAC Name 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C22H20FN3O/c1-13-16(15-4-2-3-5-19(15)24-13)11-22(27)26-9-8-21-18(12-26)17-10-14(23)6-7-20(17)25-21/h2-7,10,24-25H,8-9,11-12H2,1H3
Standard InChI Key MPWUQFWICMJPNU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Introduction

Chemical Name and Formula

  • Name: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

  • Molecular Formula: Not explicitly provided in the search results but can be inferred from its name.

Structural Features

The compound features:

  • A pyridoindole framework, which is a bicyclic system containing both pyridine and indole moieties.

  • A fluorine atom substitution at the 8th position of the pyridoindole ring.

  • A methyl-substituted indole group attached via an ethanone linker.

These structural elements suggest potential biological activity due to the presence of indole derivatives and halogenated aromatic systems.

Synthesis

While specific synthesis details for this compound were not directly found in the search results, analogous compounds often involve:

  • Cyclization reactions to form the pyridoindole core.

  • Introduction of the fluorine atom via halogenation reactions.

  • Coupling reactions to attach the indole group through an ethanone linker.

For example:

  • Pyridoindoles are typically synthesized through condensation reactions involving indole derivatives and aldehydes or ketones.

  • Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).

Further experimental details would require direct references to synthetic protocols.

Pharmaceutical Relevance

Compounds with indole and pyridine frameworks are widely studied for their pharmacological properties:

  • Anticancer Activity: Indole derivatives often exhibit cytotoxic effects against tumor cells.

  • Antimicrobial Activity: Halogenated compounds are known to enhance bioactivity against bacteria and fungi.

  • CNS Activity: The pyridoindole framework suggests potential as a neuroactive compound.

Biological Testing

Though no specific biological data for this compound were found in the search results, similar compounds undergo:

  • Molecular docking studies to predict interaction with biological targets.

  • In vitro assays for antimicrobial or anticancer activities.

Synthetic Challenges

The synthesis of such complex molecules often involves:

  • Multi-step reactions with moderate yields.

  • Difficulties in regioselective fluorination or substitution.

Stability

Halogenated aromatic compounds can sometimes exhibit poor thermal stability or susceptibility to degradation under oxidative conditions.

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